N-(2-ethylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted with a 4-ethylphenyl group at position 2 and a sulfanyl acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 2-ethylphenyl group. Its molecular formula is C₂₄H₂₄N₄OS (calculated molecular weight: 422.93 g/mol based on analogous structures in ).
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4OS/c1-3-17-9-11-19(12-10-17)21-15-22-24(25-13-14-28(22)27-21)30-16-23(29)26-20-8-6-5-7-18(20)4-2/h5-15H,3-4,16H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXJKGQGSYDYRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, structural characteristics, and possible therapeutic applications.
Structural Characteristics
The compound features a unique molecular architecture comprising:
- 2-Ethylphenyl group
- Pyrazolo[1,5-a]pyrazine moiety
- Sulfanyl group
- Acetamide functional group
The molecular formula is , with a molecular weight of approximately 420.52 g/mol. The presence of multiple aromatic rings and functional groups suggests a diverse range of chemical reactivity and biological activity.
Biological Activity Overview
Despite the compound's intriguing structure, specific literature detailing its biological activity is sparse. However, the structural similarities with other compounds in the pyrazolo series suggest potential pharmacological effects, particularly in areas such as:
- Anticancer Activity : Analogous compounds have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : The sulfanyl and acetamide groups may contribute to anti-inflammatory properties.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-bromophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide | Contains bromophenyl and naphthalen groups | Potential anticancer activity |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide | Features benzodioxane structure | Anti-inflammatory effects |
| 2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide | Includes methoxy and methyl substituents | Antidepressant properties |
Currently, there is no detailed scientific literature available specifically addressing the mechanism of action for this compound. However, based on the chemical properties of similar compounds, it can be inferred that:
- Sulfanyl Group : This moiety may engage in nucleophilic substitution reactions, enhancing interaction with biological targets.
- Acetamide Moiety : This functional group could undergo hydrolysis or acylation reactions, potentially modifying the compound's activity.
Comparison with Similar Compounds
Structural Analogs with Halogen Substituents
- N-(4-chlorophenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide (ID: G420-0602) Molecular Formula: C₂₂H₁₉ClN₄OS Molecular Weight: 422.93 g/mol Key Difference: Replacement of the 2-ethylphenyl group with a 4-chlorophenyl group.
2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide
Analogs with Modified Heterocyclic Cores
- F-DPA (N,N-diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide)
- Molecular Formula : C₂₁H₂₃FN₄O
- Molecular Weight : 378.44 g/mol
- Key Difference : Pyrazolo[1,5-a]pyrimidine core instead of pyrazolo[1,5-a]pyrazine.
- Impact : The pyrimidine core introduces an additional nitrogen atom, altering electron distribution and binding affinity. Diethyl acetamide substituents may reduce steric hindrance compared to aryl groups .
Analogs with Sulfur-Containing Substituents
- 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide Molecular Formula: C₂₁H₁₇ClN₄OS₂ Molecular Weight: 456.97 g/mol Key Difference: Methylsulfanyl group at the acetamide’s phenyl ring.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
